(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898790-04-0
VCID: VC3878306
InChI: InChI=1S/C18H16ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
SMILES: C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol

(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898790-04-0

Cat. No.: VC3878306

Molecular Formula: C18H16ClNO

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone - 898790-04-0

Specification

CAS No. 898790-04-0
Molecular Formula C18H16ClNO
Molecular Weight 297.8 g/mol
IUPAC Name (4-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H16ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
Standard InChI Key NQEVFICSQYJHGD-UHFFFAOYSA-N
SMILES C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is C₁₈H₁₆ClNO, with a theoretical molecular weight of 297.8 g/mol. Its IUPAC name reflects the substitution pattern: a 4-chlorophenyl group attached to a methanone core, which is further bonded to a phenyl ring substituted at the 3-position with a (2,5-dihydro-1H-pyrrol-1-yl)methyl moiety.

Key Structural Features:

  • Chlorophenyl Group: The electron-withdrawing chlorine atom at the para position influences electronic distribution, enhancing electrophilic reactivity at the ketone group .

  • Pyrrole Moiety: The 2,5-dihydro-1H-pyrrole (pyrrolidine) ring introduces conformational flexibility and potential for hydrogen bonding, which may modulate biological interactions.

  • Substitution Position: The 3-position of the phenyl ring for the pyrrole-methyl group distinguishes this compound from the 4-substituted analog (CAS RN 898764-05-1), potentially altering steric and electronic properties .

Predicted Physicochemical Properties (Based on Analogs):

PropertyValue
Molecular FormulaC₁₈H₁₆ClNO
Molecular Weight297.8 g/mol
LogP (Octanol-Water)~3.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count4

The Canonical SMILES for this compound is predicted as C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl, reflecting the connectivity of the 3-substituted phenyl group. Its InChIKey (theoretical) would encode stereochemical and structural details, though experimental validation remains pending.

Synthetic Pathways and Challenges

The synthesis of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone likely follows strategies employed for analogous methanones. A plausible route involves:

  • Friedel-Crafts Acylation: Reaction of 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to assemble the biphenyl framework, though this requires pre-functionalized intermediates.

  • Post-Functionalization: Introducing the pyrrolidine-methyl group via alkylation of a pre-formed ketone intermediate.

Industrial-Scale Considerations:

  • Yield Optimization: Continuous flow reactors could enhance reaction efficiency and purity compared to batch processes.

  • Purification Challenges: The compound’s hydrophobicity may necessitate chromatographic techniques or crystallization from non-polar solvents.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, structurally related molecules exhibit notable biological activities:

Anti-inflammatory Effects:

Pyrrole-containing compounds often suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. The 3-substitution in this compound could alter membrane permeability, enhancing intracellular bioavailability.

Antimicrobial Properties:

Chlorinated aromatics paired with nitrogen heterocycles demonstrate broad-spectrum antimicrobial effects. The minimal inhibitory concentration (MIC) for similar compounds against Staphylococcus aureus ranges from 8–32 µg/mL.

Hypothetical Mechanism of Action:

  • Enzyme Inhibition: The ketone group may coordinate with catalytic residues in enzyme active sites.

  • Receptor Modulation: The pyrrolidine moiety could act as a hydrogen bond donor/acceptor, stabilizing interactions with G-protein-coupled receptors.

Applications in Materials Science

The compound’s conjugated π-system and polar functional groups make it a candidate for:

  • Organic Semiconductors: As an electron-deficient moiety in donor-acceptor polymers.

  • Luminescent Materials: Pyrrole derivatives often exhibit fluorescence, which could be harnessed in OLEDs.

Comparison with Structural Analogs

CompoundSubstitution PatternKey Differences
CAS RN 898764-05-14-Position on phenyl ringHigher symmetry may enhance crystallinity
(3-Chlorophenyl)(2-substituted)methanone2-Position on phenyl ringSteric hindrance reduces reactivity

The 3-substitution in the target compound likely strikes a balance between electronic effects and steric accessibility, making it a promising candidate for further study.

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